
FASCICULIN 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fasciculin 2 is a potent acetylcholinesterase inhibitor found in the venom of the green mamba snake (Dendroaspis angusticeps). It belongs to the three-finger class of Elapidae toxins, which also includes alpha-neurotoxins and cardiotoxins . This compound is known for its ability to cause intense fasciculation in muscle fascicles, leading to paralysis or incapacitation of the prey .
准备方法
Synthetic Routes and Reaction Conditions: Fasciculin 2 is typically isolated from the venom of the green mamba snake. The toxin is purified through a series of chromatographic techniques, including ion-exchange and size-exclusion chromatography . The crystallization of this compound involves the use of specific conditions to obtain high-quality crystals for structural analysis .
Industrial Production Methods: Industrial production of this compound is not common due to its origin from snake venom. recombinant DNA technology can be employed to produce this compound in bacterial or yeast expression systems. This involves cloning the gene encoding this compound into an expression vector, transforming the host cells, and inducing protein expression. The recombinant protein is then purified using chromatographic techniques .
化学反应分析
Types of Reactions: Fasciculin 2 primarily interacts with acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This interaction involves an induced-fit mechanism, where the toxin undergoes conformational changes to bind effectively to the enzyme .
Common Reagents and Conditions: The primary reagent involved in the interaction of this compound is acetylcholinesterase. The binding occurs under physiological conditions, with the enzyme and toxin forming a complex that inhibits acetylcholine hydrolysis .
Major Products Formed: The major product of the interaction between this compound and acetylcholinesterase is the inhibited enzyme-toxin complex. This complex prevents the breakdown of acetylcholine, leading to prolonged neurotransmission and muscle fasciculation .
科学研究应用
Fasciculin 2 has several scientific research applications, including:
作用机制
Fasciculin 2 exerts its effects by binding to the peripheral site of acetylcholinesterase, inhibiting the enzyme’s ability to hydrolyze acetylcholine. This binding involves an induced-fit mechanism, where the toxin undergoes conformational changes to fit into the enzyme’s active site . The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at neuromuscular junctions, causing prolonged muscle contraction and fasciculation .
相似化合物的比较
Fasciculin 2 is unique among acetylcholinesterase inhibitors due to its high specificity and potency. Similar compounds include:
Fasciculin 1: Another toxin from the green mamba snake, differing from this compound by a single amino acid substitution.
Fasciculin 3: Isolated from Dendroaspis viridis, it also inhibits acetylcholinesterase but with varying degrees of potency.
This compound’s unique structural features and high specificity for acetylcholinesterase make it a valuable tool for scientific research and potential therapeutic applications .
属性
CAS 编号 |
95506-56-2 |
|---|---|
分子式 |
C9H15NO2 .C7H6O3 |
分子量 |
6,735 Da |
纯度 |
≥ 98 % |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


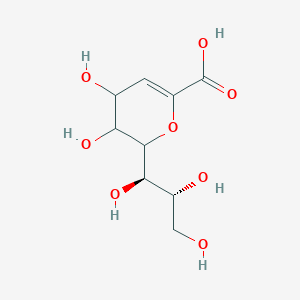
![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

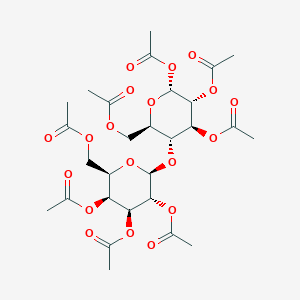
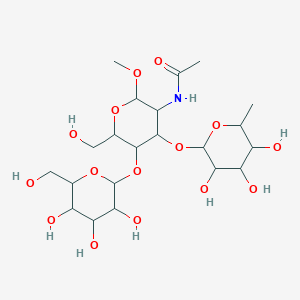

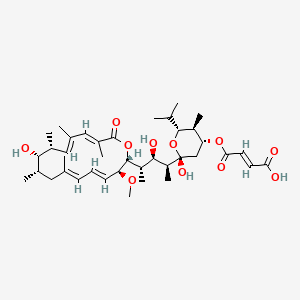
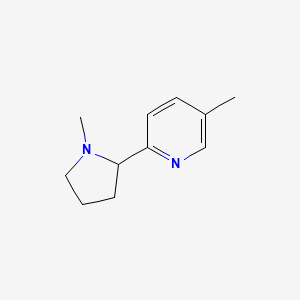
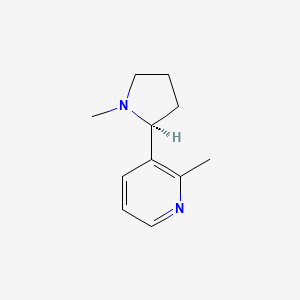
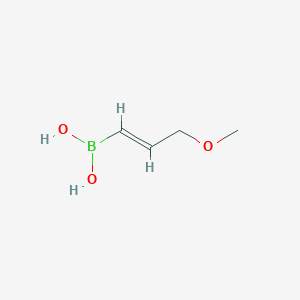
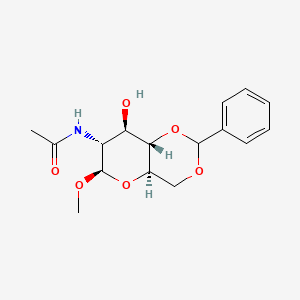
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
